4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile
Description
4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with dipropylamino groups at positions 4 and 6, and a carbonitrile group at position 2.
Properties
IUPAC Name |
4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6/c1-5-9-21(10-6-2)15-18-14(13-17)19-16(20-15)22(11-7-3)12-8-4/h5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJUUUHOQIANTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)C#N)N(CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with dipropylamine. The reaction is carried out in a suitable solvent such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. The reaction proceeds through the sequential substitution of chlorine atoms by dipropylamine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where the dipropylamino groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the triazine ring and formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.
Scientific Research Applications
4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex triazine derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, in biological systems, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-bis(dipropylamino)-1,3,5-triazine-2-carbonitrile include other 1,3,5-triazine derivatives such as:
- 2,4,6-tris(dipropylamino)-1,3,5-triazine
- 2-chloro-4,6-bis(dipropylamino)-1,3,5-triazine
- 2,4,6-tris(diphenylamino)-1,3,5-triazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group. This unique structure imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
